Isopomiferin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Isopomiferin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Abstract
Isopomiferin is a prenylated isoflavonoid of significant interest to the scientific community, particularly for its potential applications in oncology. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of Isopomiferin, with a focus on its role as a potent inhibitor of Casein Kinase 2 (CK2) and its subsequent effects on the MYCN signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Natural Sources
While the precise first isolation and characterization of Isopomiferin are not prominently documented in readily available scientific literature, it is recognized as a naturally occurring prenylated isoflavonoid. It is a structural analog of the more extensively studied pomiferin.
Isopomiferin is primarily found in the fruit of the Osage orange tree, Maclura pomifera (Raf.) Schneid., a member of the Moraceae family.[1] This tree is native to North America and is known for producing large, inedible fruits that are a rich source of various bioactive compounds, including a variety of prenylated isoflavones. Isopomiferin co-exists with other major isoflavones such as osajin and pomiferin within the fruit.[1][2] The concentration of these major isoflavones in the fruit can be significant, with reports of their combined weight accounting for a substantial portion of the dried fruit mass.[3]
Table 1: Quantitative Analysis of Major Isoflavones in Maclura pomifera Fruit
| Compound | Concentration in Ethyl Acetate Extract | Concentration in Fresh Fruit |
| Osajin | 25.7% | 9.5 g/kg (for osajin and pomiferin combined) |
| Pomiferin | 36.2% | 9.5 g/kg (for osajin and pomiferin combined) |
| Isopomiferin | Data not available in searched literature | Data not available in searched literature |
Data for Osajin and Pomiferin are from Tsao et al. (2003).[3]
Experimental Protocols
Extraction and Isolation
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Sample Preparation: Fresh, mature fruits of Maclura pomifera are collected, washed, and cut into small pieces. The juice can be expressed and collected, as it contains a high concentration of isoflavones.[4]
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Extraction: The fruit pieces or juice are subjected to solvent extraction. A common method involves the use of a Soxhlet extractor with a solvent such as diethyl ether or ethyl acetate.[3]
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Fractionation: The crude extract is then concentrated under reduced pressure. The resulting residue can be subjected to further fractionation using liquid-liquid partitioning.
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Chromatographic Purification: The isoflavone-rich fraction is purified using column chromatography.
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Stationary Phase: Silica gel is a commonly used adsorbent.
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Mobile Phase: A step-gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is effective for separating the isoflavones.[2]
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The fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known standards of prenylated isoflavones are pooled.
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Further Purification: For higher purity, a secondary chromatographic step, such as preparative high-performance liquid chromatography (HPLC), may be employed.
Structural Characterization
The structure of the isolated Isopomiferin is confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.[2][5]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Isopomiferin. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.[6][7][8]
Table 2: Representative Spectroscopic Data for Isopomiferin
| Technique | Data |
| ¹H NMR | Specific chemical shift data for Isopomiferin is not readily available in the searched literature. |
| ¹³C NMR | Specific chemical shift data for Isopomiferin is not readily available in the searched literature. |
| Mass Spec. | Specific fragmentation data for Isopomiferin is not readily available in the searched literature. |
While many studies confirm the structure of Isopomiferin using these methods, the detailed spectral data is not consistently published.
Biological Activity and Signaling Pathways
Isopomiferin has been identified as a potent bioactive molecule with significant potential in cancer therapy, particularly for MYCN-amplified neuroblastoma.[9]
Inhibition of Casein Kinase 2 (CK2)
The primary mechanism of action for Isopomiferin's anti-cancer effects is its inhibition of Casein Kinase 2 (CK2).[9] CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell growth, proliferation, and survival.[10] While the precise IC50 value for Isopomiferin against CK2 is not consistently reported in the reviewed literature, it has been identified as a top hit in screenings for compounds that disrupt regulatory drivers of MYCN-amplified cancers.[9]
The CK2/MYCN Signaling Pathway
The MYCN oncoprotein is a key driver of several aggressive cancers, including neuroblastoma. Its stability is regulated by phosphorylation. CK2 is one of the kinases responsible for phosphorylating MYCN, which protects it from degradation by the proteasome.
By inhibiting CK2, Isopomiferin prevents the phosphorylation of MYCN. This leaves MYCN susceptible to ubiquitination by E3 ubiquitin ligases, such as SKP2, which targets it for degradation by the 26S proteasome.[11][12] The reduction in MYCN levels leads to the suppression of its transcriptional activity, ultimately inhibiting cancer cell proliferation and survival.
Caption: Isopomiferin inhibits CK2, leading to MYCN degradation.
Biosynthesis of Isopomiferin
Isopomiferin, as a prenylated isoflavonoid, is synthesized in Maclura pomifera through the general phenylpropanoid and isoflavonoid biosynthetic pathways, followed by a prenylation step.
The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.
A key step in isoflavonoid biosynthesis is the 2,3-aryl migration reaction catalyzed by isoflavone synthase (IFS), which converts the flavanone into a 2-hydroxyisoflavanone intermediate. This is then dehydrated by a 2-hydroxyisoflavanone dehydratase (HID) to form the isoflavone core structure.
The final step in the biosynthesis of Isopomiferin is the attachment of a prenyl group to the isoflavone backbone. This reaction is catalyzed by a specific prenyltransferase enzyme, which utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. The specific prenyltransferase responsible for the biosynthesis of Isopomiferin in Maclura pomifera has not yet been fully characterized.
Caption: Biosynthesis pathway of Isopomiferin.
Conclusion
Isopomiferin is a promising natural product with well-defined biological activity as a CK2 inhibitor, leading to the degradation of the MYCN oncoprotein. Its natural abundance in the fruit of Maclura pomifera makes it an accessible compound for further research and development. While more detailed studies are needed to fully elucidate its quantitative presence, specific isolation protocols, and the complete enzymatic machinery of its biosynthesis, the current body of knowledge provides a strong foundation for its exploration as a potential therapeutic agent in oncology. This technical guide serves as a resource for researchers to build upon in their efforts to harness the therapeutic potential of Isopomiferin.
References
- 1. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomiferin, histone deacetylase inhibitor isolated from the fruits of Maclura pomifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
